molecular formula C7H2BrCl5O B1403900 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene CAS No. 1417566-47-2

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Cat. No. B1403900
CAS RN: 1417566-47-2
M. Wt: 359.3 g/mol
InChI Key: PUYCBKMTOPPDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3,5-dichlorobenzene is a building block used in the synthesis of halogenated chemical compounds, such as polychlorinated biphenyls (PCBs) . It appears as a white to beige-brown crystalline powder .


Synthesis Analysis

While specific synthesis methods for “1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene” are not available, 1-Bromo-3,5-dichlorobenzene can be treated with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3 to yield the corresponding aromatic nitrile .


Molecular Structure Analysis

The molecular formula for 1-Bromo-3,5-dichlorobenzene is C6H3BrCl2 . The molecular weight is 225.898 . The IUPAC Standard InChI is InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H .


Physical And Chemical Properties Analysis

1-Bromo-3,5-dichlorobenzene has a boiling point of 505 K and a fusion (melting) point between 355 - 357 K .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYCBKMTOPPDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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